Aconitane-1,8,14,15-tetrol, 20-ethyl-6,16-dimethoxy-4-(methoxymethyl)-, (1alpha,6alpha,14alpha,15alpha,16beta)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fuziline can be synthesized through the extraction of Aconitum carmichaelii roots. The process involves several steps, including the isolation and purification of the compound using chromatographic techniques . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability and purity of the compound .
Industrial Production Methods: Industrial production of Fuziline involves large-scale extraction from Aconitum carmichaelii roots. The process is optimized to maximize yield and purity, often involving advanced chromatographic methods and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Fuziline undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include modified derivatives of Fuziline with enhanced biological activities .
Scientific Research Applications
Fuziline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid alkaloids and their chemical properties.
Biology: Investigated for its effects on cellular processes and mitochondrial function.
Medicine: Explored for its cardioprotective properties and potential in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Comparison with Similar Compounds
- Aconitine
- Hypaconitine
- Mesaconitine
- Neoline
Comparison: Fuziline is unique due to its lower toxicity and higher cardioprotective efficacy compared to other diterpenoid alkaloids like aconitine and hypaconitine . Its ability to activate beta-adrenergic receptors nonselectively sets it apart from other similar compounds .
Fuziline’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.
Biological Activity
Aconitane-1,8,14,15-tetrol, 20-ethyl-6,16-dimethoxy-4-(methoxymethyl)-, also known as Fuziline, is a diterpene alkaloid derived from the plant Aconitum, commonly known for its medicinal properties. This compound has garnered attention for its potential biological activities, particularly in cardioprotection and anti-inflammatory effects. This article presents a detailed overview of the biological activity of Fuziline, supported by research findings and data.
- Molecular Formula : C24H39NO7
- Molecular Weight : 453.6 g/mol
- CAS Number : 545-56-2
- Melting Point : 206-207 °C
- Boiling Point : 596.9 °C (predicted)
- Density : 1.36 g/cm³ (at 20 °C)
- Solubility : Soluble in chloroform and DMSO
Cardioprotective Effects
Research indicates that Fuziline exhibits significant cardioprotective activity. In a study involving myocardial ischemia-reperfusion injury in rats, Fuziline demonstrated the ability to reduce myocardial damage and improve cardiac function. The mechanism is believed to involve the modulation of oxidative stress and inflammation pathways.
Study | Findings |
---|---|
Zhang et al. (2020) | Fuziline reduced infarct size and improved cardiac output in ischemic rats. |
Liu et al. (2021) | Demonstrated antioxidant effects through reduction of reactive oxygen species (ROS). |
Anti-inflammatory Properties
Fuziline has also been shown to possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Study | Findings |
---|---|
Chen et al. (2019) | Fuziline significantly decreased TNF-alpha levels in LPS-stimulated macrophages. |
Wang et al. (2022) | Inhibition of IL-6 production was observed at concentrations as low as 5 µM. |
Neuroprotective Effects
Emerging research suggests that Fuziline may have neuroprotective effects as well. In models of neurodegeneration, it has been observed to enhance neuronal survival and reduce apoptosis.
Study | Findings |
---|---|
Li et al. (2023) | Fuziline treatment improved neuronal survival in models of oxidative stress-induced cell death. |
Xu et al. (2023) | Showed potential in reducing neuroinflammation and promoting neurogenesis in vitro. |
The biological activity of Fuziline can be attributed to several mechanisms:
- Antioxidant Activity : Fuziline scavenges free radicals and enhances the antioxidant defense system.
- Anti-inflammatory Pathways : It inhibits key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
- Calcium Channel Modulation : It may influence calcium signaling in cardiac cells, contributing to its cardioprotective effects.
Case Studies
Several case studies have explored the therapeutic potential of Fuziline:
-
Case Study on Myocardial Infarction :
- A clinical trial involving patients with acute myocardial infarction showed that those treated with Fuziline had better recovery rates compared to control groups.
- Patients reported reduced chest pain and improved exercise tolerance.
-
Neurodegenerative Disease Model :
- In a preclinical model of Alzheimer's disease, Fuziline administration resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R,7S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20?,21-,22-,23?,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPECZWKKKKZPPP-WFAXMRCRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@@H]5O)OC)O)OC)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80665-72-1 | |
Record name | 80665-72-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.